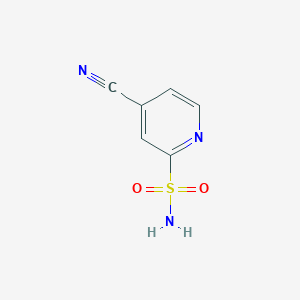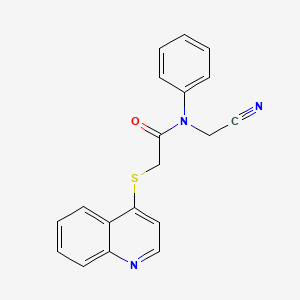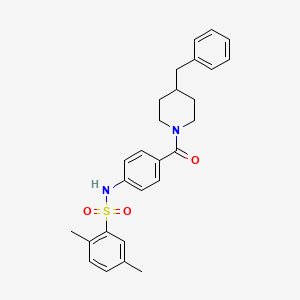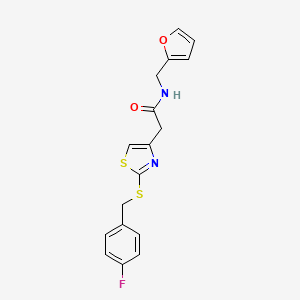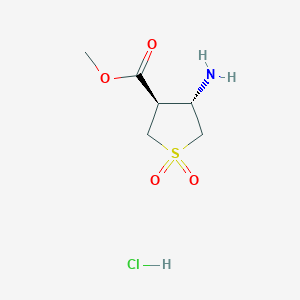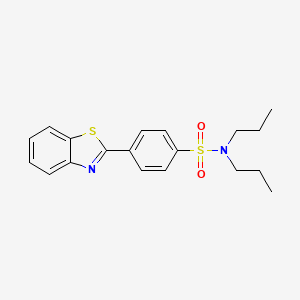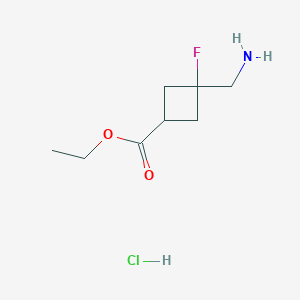
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the cyclobutane ring, followed by the introduction of the aminomethyl and fluorine substituents. The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester, and the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cyclobutane ring formation, controlled addition of reagents for substitution reactions, and efficient purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group may yield imines, while reduction of the ester group results in the corresponding alcohol.
科学研究应用
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride exerts its effects involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the fluorine atom can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
Ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride can be compared with other similar compounds such as:
- Ethyl 3-(aminomethyl)-3-chlorocyclobutane-1-carboxylate
- Ethyl 3-(aminomethyl)-3-bromocyclobutane-1-carboxylate
- Ethyl 3-(aminomethyl)-3-iodocyclobutane-1-carboxylate
These compounds share a similar cyclobutane core but differ in the halogen substituent. The presence of different halogens can influence the compound’s reactivity, binding affinity, and overall biological activity. This compound is unique due to the presence of the fluorine atom, which often enhances metabolic stability and bioavailability compared to other halogens.
属性
IUPAC Name |
ethyl 3-(aminomethyl)-3-fluorocyclobutane-1-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO2.ClH/c1-2-12-7(11)6-3-8(9,4-6)5-10;/h6H,2-5,10H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZPCRBLIYNHEKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC(C1)(CN)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClFNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
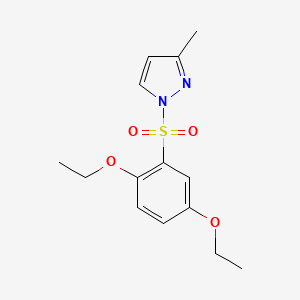
![3-[2-(4-{3-[2-(butan-2-yl)phenoxy]-2-hydroxypropyl}piperazin-1-yl)ethyl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B2728841.png)
![2-[[1-(2-Fluoroethyl)pyrazol-4-yl]amino]acetic acid](/img/structure/B2728842.png)
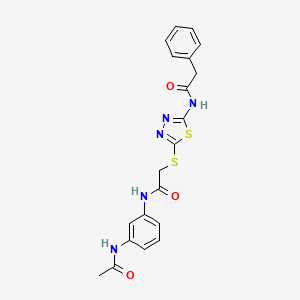
![2-[(4,5-Dimethoxy-2-nitrophenyl)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2728844.png)
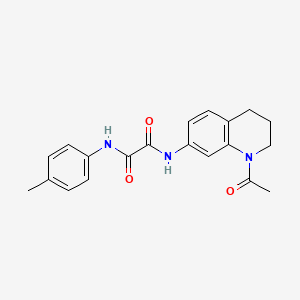
![2-[6-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(2,3-dihydro-1H-inden-5-yl)acetamide](/img/structure/B2728848.png)
![(E)-3-[2-Bromo-4-(2-hydroxyethoxy)phenyl]-2-cyano-N-(2,4,6-trimethylphenyl)prop-2-enamide](/img/structure/B2728850.png)
